



Application Notes and Protocols: GLP-1R Agonist 17 in Cardiovascular Disease Models

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Compound of Interest		
Compound Name:	GLP-1R agonist 17	
Cat. No.:	B12412248	Get Quote

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Introduction

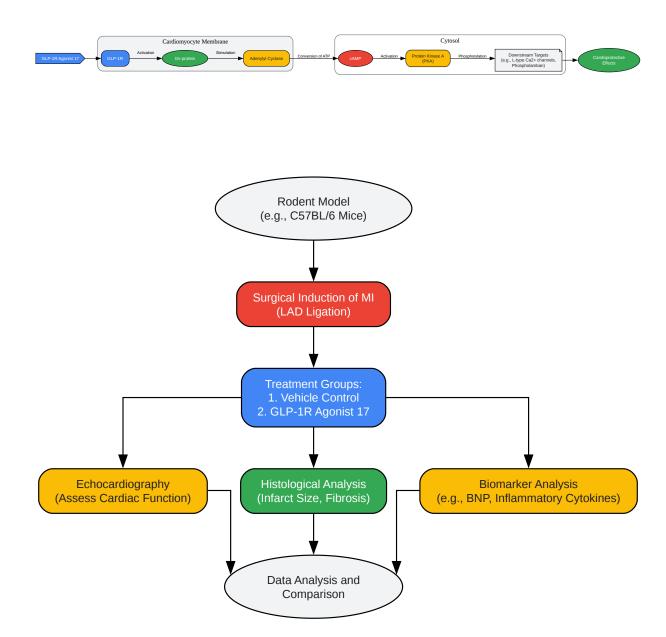
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a promising therapeutic class for type 2 diabetes and obesity, with significant cardiovascular benefits. These benefits are attributed to both direct and indirect mechanisms, including improved glycemic control, weight reduction, and positive effects on blood pressure and inflammation. "GLP-1R agonist 17," also identified as "Compound example 232," is a research compound with excellent agonistic activity at the GLP-1 receptor, suggesting its potential for investigation in cardiovascular metabolic diseases.[1][2][3][4][5]

Note: As of the latest literature review, specific preclinical data and detailed experimental protocols for "GLP-1R agonist 17" in cardiovascular disease models are not publicly available. The following application notes and protocols are therefore presented as a generalized framework based on established methodologies for evaluating well-characterized GLP-1R agonists in cardiovascular research. These protocols can be adapted for the investigation of novel compounds such as GLP-1R agonist 17.

General Signaling Pathway of GLP-1R Agonists in Cardiomyocytes



GLP-1 receptor activation in cardiomyocytes initiates a signaling cascade that is believed to contribute to its cardioprotective effects. The binding of a GLP-1R agonist to its receptor, a G-protein coupled receptor, leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in calcium handling and cellular metabolism, ultimately influencing myocardial contractility and survival.



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